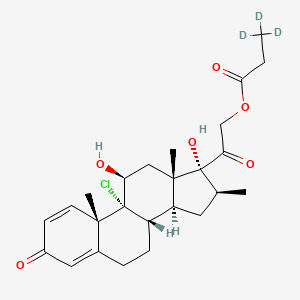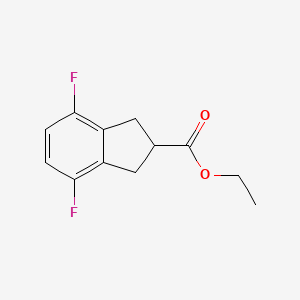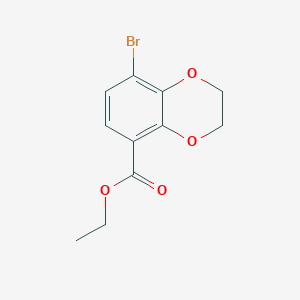
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 8th position, and a dihydro-1,4-benzodioxine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The dihydro-1,4-benzodioxine core can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The dihydro-1,4-benzodioxine core may also contribute to its overall pharmacophore, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can be compared with other benzodioxine derivatives:
Ethyl 5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 5-fluoro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
Ethyl 5-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate: The presence of an iodine atom may enhance its reactivity in certain substitution reactions.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of the benzodioxine scaffold.
Propriétés
Numéro CAS |
1312609-84-9 |
|---|---|
Formule moléculaire |
C11H11BrO4 |
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6H2,1H3 |
Clé InChI |
SCRFHNVZVIVJIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=C(C=C1)Br)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


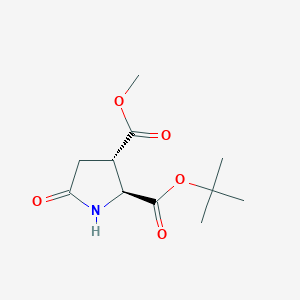


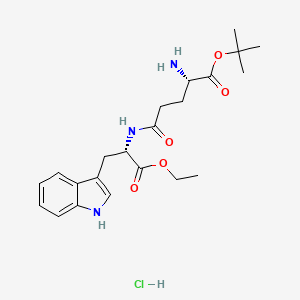
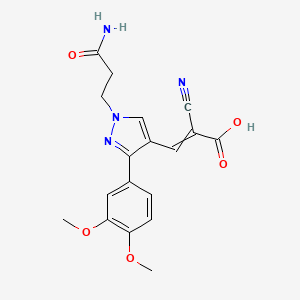
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
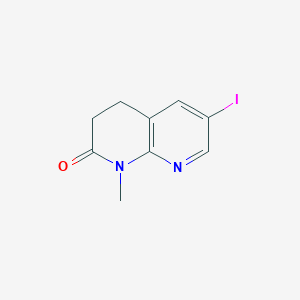
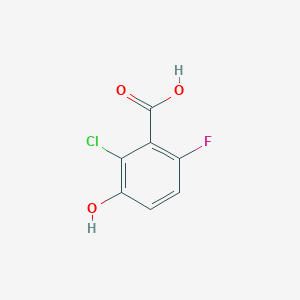

![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
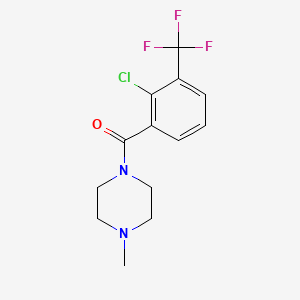
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
